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Introduction
SGC0946 is a highly potent and selective small-molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique as it

is the only known enzyme that methylates histone H3 on lysine 79 (H3K79), a modification

associated with active chromatin and transcriptional elongation.[3] Dysregulation of DOT1L

activity is implicated in various cancers, most notably in mixed-lineage leukemia (MLL)-

rearranged leukemias. In these leukemias, the MLL fusion protein aberrantly recruits DOT1L to

target genes, such as HOXA9 and MEIS1, leading to their overexpression and driving

leukemogenesis.[1][4] SGC0946 acts as a competitive inhibitor of the S-adenosylmethionine

(SAM) cofactor binding site of DOT1L, thereby preventing H3K79 methylation and suppressing

the expression of MLL target genes.[4][5] These application notes provide detailed protocols for

the intraperitoneal (i.p.) administration of SGC0946 in mouse xenograft models, along with

methods for evaluating its in vivo efficacy and pharmacodynamic effects.
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Cell Line Assay Type IC50 (nM) Reference

A431 H3K79 dimethylation 2.6 [2][3]

MCF10A H3K79 dimethylation 8.8 [2][3]

Molm13 (MLL-

rearranged)
Cell Viability Not specified [2]

SK-OV-3 (Ovarian

Cancer)
Cell Proliferation Not specified [3]

TOV21G (Ovarian

Cancer)
Cell Proliferation Not specified [3]

In Vivo Efficacy of SGC0946 in an Ovarian Cancer
Xenograft Model

Animal Model Treatment
Dosing
Schedule

Outcome Reference

Orthotopic

Ovarian

Xenograft

(Female NOD-

SCID mice)

SGC0946 (10

mg/kg)

Intraperitoneal

injection, twice a

week for 6 weeks

Significant

suppression of

tumor

progression.

Inhibition of

DOT1L activity

and decreased

levels of

H3K79me2,

CDK6, and cyclin

D3 in tumors.

[3]

Representative In Vivo Pharmacokinetic Parameters of a
DOT1L Inhibitor (EPZ-5676) in Mice
No specific pharmacokinetic data for SGC0946 in mice was publicly available. The following

data for a similar DOT1L inhibitor, EPZ-5676 (Pinometostat), is provided for reference.
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Compound
Dose and
Route

Cmax
(ng/mL)

AUC
(ng*h/mL)

T1/2 (h) Reference

EPZ-5676 5 mg/kg, i.v. Not specified Not specified 1.1 [1][6][7]

EPZ-5676
20 mg/kg,

p.o.
Not specified Not specified Not specified [6]

Experimental Protocols
Preparation of SGC0946 for Intraperitoneal Injection
Materials:

SGC0946 powder

Dimethyl sulfoxide (DMSO), sterile

Polyethylene glycol 300 (PEG300), sterile

Tween 80, sterile

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

Sterile microcentrifuge tubes

Vortex mixer

Protocol:

Prepare a stock solution: Dissolve SGC0946 powder in 100% DMSO to create a high-

concentration stock solution (e.g., 50-100 mg/mL). Ensure complete dissolution by vortexing.

Prepare the vehicle: A common vehicle for intraperitoneal injection of hydrophobic

compounds consists of a mixture of solvents. A suggested vehicle formulation is 10% DMSO,

40% PEG300, 5% Tween 80, and 45% sterile saline.

Prepare the final dosing solution: On the day of injection, dilute the SGC0946 stock solution

with the prepared vehicle to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg
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dose in a 20 g mouse with an injection volume of 200 µL).

Ensure solubility: Vortex the final dosing solution thoroughly to ensure it is a clear and

homogenous solution. Visually inspect for any precipitation before administration.

Establishment of an Ovarian Cancer Xenograft Model
Materials:

Human ovarian cancer cell line (e.g., SK-OV-3)

Female immunodeficient mice (e.g., NOD-SCID or nude mice), 4-6 weeks old

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

Matrigel or similar basement membrane matrix

Sterile PBS

Trypsin-EDTA

Hemocytometer or automated cell counter

Sterile syringes (1 mL) and needles (27-30 gauge)

Anesthesia (e.g., isoflurane)

Surgical tools for orthotopic implantation (if applicable)

Protocol for Subcutaneous Xenograft:

Cell Preparation: Culture ovarian cancer cells to 70-80% confluency. On the day of injection,

detach the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture

of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension

on ice.

Animal Preparation: Anesthetize the mouse using isoflurane.
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Injection: Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into

the right flank of the mouse.

Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become

palpable within 7-14 days. Measure tumor volume 2-3 times per week using digital calipers.

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice

into treatment and control groups.

Intraperitoneal Administration of SGC0946
Materials:

Prepared SGC0946 dosing solution

Sterile syringes (1 mL) and needles (27-30 gauge)

70% ethanol for disinfection

Animal scale

Protocol:

Animal Restraint: Weigh the mouse to determine the correct injection volume. Restrain the

mouse by grasping the loose skin over the neck and shoulders, and turn the mouse to

expose its abdomen.

Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid

puncturing the cecum or bladder.

Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree

angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood

vessel or organ. Slowly inject the calculated volume of the SGC0946 solution.

Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Evaluation of In Vivo Efficacy
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Protocol:

Tumor Measurement: Continue to measure tumor volumes and body weights 2-3 times per

week throughout the treatment period.

Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) using the

formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control

group)] x 100.

Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size as per

institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight

loss, ulceration of tumors).

Tissue Collection: At the endpoint, tumors and other relevant organs can be harvested for

further analysis (e.g., Western blotting, immunohistochemistry).

Western Blot Analysis of H3K79me2 in Tumor Tissue
Materials:

Harvested tumor tissue

Liquid nitrogen

Tissue homogenizer

Histone extraction buffer

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-H3K79me2, anti-total Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate
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Protocol:

Histone Extraction: Snap-freeze the harvested tumor tissue in liquid nitrogen. Homogenize

the frozen tissue and extract histones using a commercial histone extraction kit or a standard

acid extraction protocol.

Protein Quantification: Determine the protein concentration of the histone extracts using a

BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of histone extracts (e.g., 10-20 µg) on an

SDS-PAGE gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3

to ensure equal loading.

Densitometry Analysis: Quantify the band intensities using image analysis software to

determine the relative reduction in H3K79me2 levels in the SGC0946-treated group

compared to the control group.
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Caption: Mechanism of action of SGC0946 in inhibiting DOT1L-mediated oncogenesis.
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Caption: Experimental workflow for in vivo evaluation of SGC0946.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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